molecular formula C9H16N2O2 B13995446 Ethyl 2-cyclohexylidenehydrazinecarboxylate CAS No. 6971-92-2

Ethyl 2-cyclohexylidenehydrazinecarboxylate

Cat. No.: B13995446
CAS No.: 6971-92-2
M. Wt: 184.24 g/mol
InChI Key: MPRXMZOKYLMOLD-UHFFFAOYSA-N
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Description

Ethyl 2-cyclohexylidenehydrazinecarboxylate is an organic compound with the molecular formula C10H16N2O2. It is a derivative of hydrazinecarboxylate and features a cyclohexylidene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyclohexylidenehydrazinecarboxylate can be synthesized through the reaction of ethyl hydrazinecarboxylate with cyclohexanone. The reaction typically involves the use of a catalyst and is carried out under reflux conditions. The process can be summarized as follows:

    Reactants: Ethyl hydrazinecarboxylate and cyclohexanone.

    Catalyst: Acidic or basic catalyst, depending on the desired reaction pathway.

    Conditions: Reflux in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclohexylidenehydrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of cyclohexylidene oxides.

    Reduction: Formation of ethyl hydrazinecarboxylate derivatives.

    Substitution: Formation of substituted hydrazinecarboxylates.

Scientific Research Applications

Ethyl 2-cyclohexylidenehydrazinecarboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-cyclohexylidenehydrazinecarboxylate involves its interaction with molecular targets through its hydrazine and cyclohexylidene groups. These interactions can lead to the formation of stable complexes or reactive intermediates, which can then participate in further chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Ethyl 2-cyclohexylidenehydrazinecarboxylate can be compared with other hydrazinecarboxylate derivatives:

    Ethyl 2-arylhydrazinecarboxylates: These compounds have aryl groups instead of cyclohexylidene, leading to different reactivity and applications.

    Ethyl 2-oxocyclopentanecarboxylate:

    Ethyl cyclohexylideneacetate: Similar in structure but lacks the hydrazine group, leading to different chemical properties and applications.

This compound stands out due to its unique combination of hydrazine and cyclohexylidene groups, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

6971-92-2

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

ethyl N-(cyclohexylideneamino)carbamate

InChI

InChI=1S/C9H16N2O2/c1-2-13-9(12)11-10-8-6-4-3-5-7-8/h2-7H2,1H3,(H,11,12)

InChI Key

MPRXMZOKYLMOLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NN=C1CCCCC1

Origin of Product

United States

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